molecular formula C12H16O2 B8752048 1-(4-Methoxy-2,3-dimethylphenyl)propan-1-one CAS No. 90852-26-9

1-(4-Methoxy-2,3-dimethylphenyl)propan-1-one

Cat. No. B8752048
Key on ui cas rn: 90852-26-9
M. Wt: 192.25 g/mol
InChI Key: DQABROSRCIKREU-UHFFFAOYSA-N
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Patent
US04528299

Procedure details

1-(2,3-Dimethyl-4-methoxyphenyl)-1-propanone (20.0 g), paraformaldehyde (6.2 g) and pyrrolidine (8.9 g) are combined in isopropanol (30 ml) and 35% ethanolic hydrogen chloride (16 ml) is added to adjust the solution to an acidic pH. The mixture is then stirred and heated at reflux for 20 hours. After cooling, acetone (300 ml) is added to the reaction mixture and the resulting solution is cooled in ice water. Crystalline product is filtered and recrystallized twice from ethanol (50 ml)-acetone (50 ml) to give the analytically pure title compound (10.0 g), m.p. 169°-172° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:14])[CH2:12][CH3:13].[CH2:15]=O.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[ClH:22]>C(O)(C)C.CC(C)=O>[ClH:22].[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:14])[CH:12]([CH3:15])[CH2:13][N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C=CC(=C1C)OC)C(CC)=O
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
Crystalline product is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol (50 ml)-acetone (50 ml)

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=C(C=CC(=C1C)OC)C(C(CN1CCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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